
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Vue d'ensemble
Description
The compound “6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a complex organic molecule. It contains several functional groups including a furyl group (a furan ring), an imino group (=NH), a phenyl group (a benzene ring), and a diazaquinazoline group (a bicyclic structure with two nitrogen atoms). The “2,8-dione” indicates the presence of two carbonyl groups (=O) at the 2nd and 8th positions of the diazaquinazoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furyl and phenyl groups are aromatic, contributing to the compound’s stability. The diazaquinazoline group is a bicyclic structure which could add rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imino group could potentially undergo reactions such as hydrolysis or condensation. The carbonyl groups might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Organic Synthesis and Green Chemistry
The expertise of synthetic organic chemistry has been pivotal in converting biomass to fuels, chemicals, and materials. The compound’s furanic platform provides an excellent starting point for sustainable synthesis. Researchers have explored using biomass-derived furfurals (such as furfural and 5-(hydroxymethyl)furfural) to synthesize biofuels and renewable chemicals . By adhering to green chemistry principles, catalytic processes can be employed under environmentally acceptable conditions.
Biofuel Production
The compound’s furan ring structure makes it a potential precursor for biofuel production. Researchers have investigated its conversion into biofuels like furfuryl alcohol, which can be used as a fuel additive or solvent. Additionally, derivatives of furfural have been explored as potential biofuel candidates .
Heterocyclic Synthesis
The aldehyde group in 6-(2-furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (let’s call it FIDQ) can be condensed with amines to form nitrogen-containing heterocycles. For instance, the reaction of FIDQ with 2-aminobenzenethiol yields 2-[5-(hydroxymethyl)-2-furyl]-benzothiazole (HMFBT), which exhibits promising biological activities .
Urease Inhibition
Certain derivatives of FIDQ, such as 1-phenyl-3-[5-(2’,5’-dichlorophenyl)-2-furyl]-2-propen-1-one, have demonstrated potent urease inhibitory activity. Urease inhibitors are relevant in medical research, particularly for conditions related to urea metabolism .
Retinal Ischemia Research
Retinal ischemia, caused by insufficient blood supply to the retina, leads to impaired vision. Inflammatory mediators play a crucial role in this condition. FIDQ derivatives may be explored for their potential anti-inflammatory effects in retinal ischemia .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c17-13-11-12(15(22)20-14(18-11)10-7-4-8-24-10)19-16(23)21(13)9-5-2-1-3-6-9/h1-8H,17H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMFHXUVRGMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




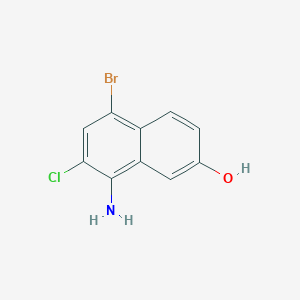

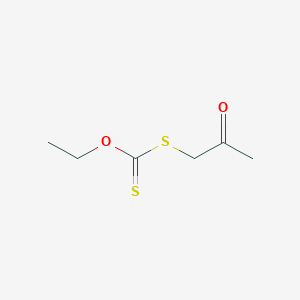

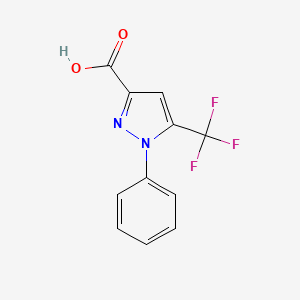
![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
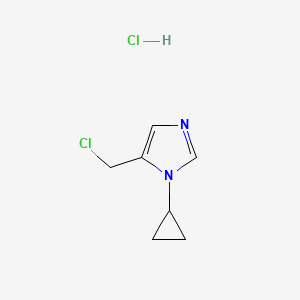
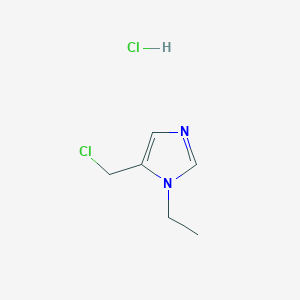
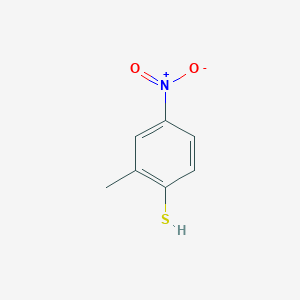

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide](/img/structure/B3142125.png)

